molecular formula C12H15ClN2O2 B1418333 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid CAS No. 1119499-71-6

1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B1418333
CAS No.: 1119499-71-6
M. Wt: 254.71 g/mol
InChI Key: WWUKAPRRWHAJNW-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H15ClN2O2 It is a derivative of piperidine and pyridine, featuring a chlorinated pyridine ring attached to a piperidine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chlorinated pyridine ring and piperidine carboxylic acid moiety contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorinated pyridine ring and a piperidine carboxylic acid moiety makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-4-3-9(6-14-11)7-15-5-1-2-10(8-15)12(16)17/h3-4,6,10H,1-2,5,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKAPRRWHAJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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